molecular formula C18H18ClNO B2661688 (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone CAS No. 338962-89-3

(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone

Cat. No.: B2661688
CAS No.: 338962-89-3
M. Wt: 299.8
InChI Key: VAZFDVSXCRJTTH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone is a complex organic compound with a molecular formula of C18H18ClNO This compound is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4-chlorophenyl and a 4-(dimethylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone typically involves the condensation of 4-chlorobenzoyl chloride with 4-(dimethylamino)phenylcyclopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Similar in structure but lacks the cyclopropyl and dimethylamino groups.

    4-(Dimethylamino)benzophenone: Contains the dimethylamino group but lacks the cyclopropyl and chlorophenyl groups.

    Cyclopropylmethanone derivatives: Various derivatives with different substituents on the cyclopropyl ring.

Uniqueness

(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone is unique due to the presence of both the cyclopropyl and dimethylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-chlorophenyl)-[2-[4-(dimethylamino)phenyl]cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-20(2)15-9-5-12(6-10-15)16-11-17(16)18(21)13-3-7-14(19)8-4-13/h3-10,16-17H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZFDVSXCRJTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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